molecular formula C24H33F3N4O2 B3057972 HSD 抑制剂 23 CAS No. 868604-75-5

HSD 抑制剂 23

货号: B3057972
CAS 编号: 868604-75-5
分子量: 466.5 g/mol
InChI 键: QTLNSFMROWVHJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HSD Inhibitor 23 is a chemical compound that has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including adipose tissue, liver, and brain. The inhibition of this enzyme has been shown to have potential therapeutic benefits in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.

科学研究应用

1. 17β-羟基类固醇脱氢酶抑制和癌症治疗

17β-羟基类固醇脱氢酶 (17β-HSD) 酶在活性类固醇的生物合成中起着至关重要的作用。抑制这些酶是治疗雌激素和雄激素依赖性癌症以及骨质疏松症的重要方法。研究表明,某些胆酸类似物,包括 HSD 抑制剂 23,可以抑制 17β-HSD,特别是 17β-HSD2,这与开发该领域的潜在治疗药物有关 (Al-Masoudi 等人,2018)

2. 代谢综合征和糖尿病管理

11β-羟基类固醇脱氢酶 1 型 (11β-HSD1) 抑制剂,如 this compound,因其治疗代谢综合征(如心血管疾病、肥胖和糖尿病)的潜力而受到研究。抑制 11β-HSD1 可改善代谢状况,表明在管理这些疾病方面具有潜在益处 (Balam 等人,2015)

3. 细胞内糖皮质激素调节

调节细胞内糖皮质激素浓度是 HSD 抑制剂(包括 this compound)的另一项应用。这种调节在代谢综合征的治疗中至关重要,其中需要选择性抑制 11β-HSD1 而非 11β-HSD2。药效团模型和虚拟筛选方法已被用于优化和识别新型选择性 11β-HSD 抑制剂,显示出该研究领域的希望 (Vuorinen 等人,2014)

4. 骨质疏松症治疗

HSD 抑制剂(如 this compound)因其在治疗骨质疏松症方面的潜力而受到探索。通过抑制 17β-HSD2 等酶(该酶将雌二醇失活为雌酮),这些抑制剂可以帮助改善雌激素缺乏症,这是骨质疏松症的关键因素 (Vuorinen 等人,2014)

属性

IUPAC Name

N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNSFMROWVHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469772
Record name HSD Inhibitor 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868604-75-5
Record name HSD Inhibitor 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid (159 mg, 0.5 mmoles) from Example 14C in DCM (5 mL) and DIPEA (0.5 mL) was treated with hydroxybenzotriazole hydrate (HOBt) (84 mg, 0.6 mmoles), 5-hydroxy-2-adamantamine (100 mg, 0.6 mmoles) from Example 13A and 15 minutes later with (3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCI) (115 mg, 0.6 mmoles). The mixture was stirred overnight at room temperature after which the DCM was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic extracts washed with saturated sodium bicarbonate, water, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure and the crude product purified (silica gel, 10-40% acetone in hexane) to provide the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.41 (s, 1H), 7.67 (m, 2H), 6.66 (d, J=9.1 Hz, 1H), 4.0 (d, J=7.8 Hz, 1H), 3.66 (m, 4H), 2.64 (m, 4H), 2.23-2.1 (m, 3H), 1.9-1.63 (m, 10H), 1.25 (s, 6H); MS (APCI+) m/z 467 (M+H)+.
Name
2-methyl-2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-propionic acid
Quantity
159 mg
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
84 mg
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxy-2-adamantamine
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HSD Inhibitor 23
Reactant of Route 2
Reactant of Route 2
HSD Inhibitor 23
Reactant of Route 3
Reactant of Route 3
HSD Inhibitor 23
Reactant of Route 4
Reactant of Route 4
HSD Inhibitor 23
Reactant of Route 5
Reactant of Route 5
HSD Inhibitor 23
Reactant of Route 6
Reactant of Route 6
HSD Inhibitor 23

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。